molecular formula C10H22N2O B13322802 1-[1-(2-Methoxyethyl)piperidin-3-yl]ethan-1-amine

1-[1-(2-Methoxyethyl)piperidin-3-yl]ethan-1-amine

Cat. No.: B13322802
M. Wt: 186.29 g/mol
InChI Key: FONBDIUFZYWWLH-UHFFFAOYSA-N
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Description

1-[1-(2-Methoxyethyl)piperidin-3-yl]ethan-1-amine is a chemical compound with the molecular formula C10H22N2O. It is a piperidine derivative, which is a class of compounds known for their diverse applications in medicinal chemistry and organic synthesis . This compound is characterized by the presence of a piperidine ring substituted with a methoxyethyl group and an ethanamine moiety.

Preparation Methods

The synthesis of 1-[1-(2-Methoxyethyl)piperidin-3-yl]ethan-1-amine typically involves the following steps:

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1-[1-(2-Methoxyethyl)piperidin-3-yl]ethan-1-amine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[1-(2-Methoxyethyl)piperidin-3-yl]ethan-1-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including its interaction with various biological targets.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in the development of new pharmaceuticals.

    Industry: It is utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 1-[1-(2-Methoxyethyl)piperidin-3-yl]ethan-1-amine involves its interaction with specific molecular targets. The compound may act as a ligand for certain receptors or enzymes, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

1-[1-(2-Methoxyethyl)piperidin-3-yl]ethan-1-amine can be compared with other piperidine derivatives such as:

Properties

Molecular Formula

C10H22N2O

Molecular Weight

186.29 g/mol

IUPAC Name

1-[1-(2-methoxyethyl)piperidin-3-yl]ethanamine

InChI

InChI=1S/C10H22N2O/c1-9(11)10-4-3-5-12(8-10)6-7-13-2/h9-10H,3-8,11H2,1-2H3

InChI Key

FONBDIUFZYWWLH-UHFFFAOYSA-N

Canonical SMILES

CC(C1CCCN(C1)CCOC)N

Origin of Product

United States

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